molecular formula C17H11ClFN5S B2543701 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-53-1

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2543701
CAS No.: 863460-53-1
M. Wt: 371.82
InChI Key: PGTTZRLTXWANRE-UHFFFAOYSA-N
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Description

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863460-53-1) is a high-purity chemical compound supplied with a minimum purity of 95% . It has a molecular formula of C17H11ClFN5S and a molecular weight of 371.82 g/mol . This triazolo[4,5-d]pyrimidine derivative is a key scaffold of interest in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated significant potential in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative conditions . The specific substitutions on the core structure are designed to modulate biological activity and optimize interaction with therapeutic targets. Researchers investigating this molecule typically focus on its application in developing novel oncology therapeutics, given that related analogs have shown activity against a range of neoplasms . Its mechanism of action is often explored in the context of enzyme inhibition, particularly targeting kinases and other proteins involved in signal transduction pathways critical for cell proliferation and survival. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTTZRLTXWANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the triazole intermediate with suitable reagents such as amidines or guanidines under controlled conditions.

    Introduction of Substituents: The 3-chlorophenylmethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, typically using chlorinated and fluorinated aromatic compounds as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Triazolo-pyrimidines have shown considerable antimicrobial properties. Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents, such as the chlorophenyl and fluorophenyl groups, enhances their efficacy against these pathogens .

Anticancer Properties

Research has highlighted the potential anticancer effects of triazolo-pyrimidine derivatives. Compounds similar to 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been tested against various cancer cell lines. Results showed significant cytotoxicity, indicating that modifications to the pyrimidine ring can lead to increased anticancer activity .

Anti-inflammatory Effects

The triazolo scaffold has been associated with anti-inflammatory properties. Some studies suggest that compounds containing this structure can inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Fungicidal Activity

Recent investigations into triazolo-pyrimidines have revealed their potential as fungicides. The compound has demonstrated effectiveness against fungal pathogens that affect crops, such as Botrytis cinerea. This suggests a promising role in agricultural chemistry for protecting crops from fungal diseases .

Herbicidal Properties

Certain derivatives of triazolo-pyrimidines are being explored for their herbicidal activities. The unique molecular structure may interact with plant growth pathways, providing a basis for developing new herbicides that are more effective and environmentally friendly .

Structure-Activity Relationship

The activity of the compound is influenced by the substituents on the triazole and pyrimidine rings. For instance:

  • The chlorophenyl group enhances antibacterial activity.
  • The fluorophenyl group contributes to improved antifungal properties.

Case Study: Anticancer Activity

In a study published in MDPI, various derivatives were synthesized and tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds bearing specific substituents exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study: Agricultural Efficacy

A field trial evaluated the fungicidal effectiveness of triazolo-pyrimidine derivatives on tomato plants infected with Botrytis cinerea. The results indicated a significant reduction in fungal infection rates compared to untreated controls, showcasing its potential as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound ~408.9 4-Fluorophenyl, 3-Cl-benzyl-S 3.8
Ticagrelor 522.57 Cyclopropane-amine, diol 2.5
7-(Benzylsulfanyl)-3-(4-fluorophenyl) 337.37 Benzyl-S, 4-Fluorophenyl 3.2
USP28 Inhibitor () ~390–450 7-Aminoalkyl/aryl 2.9–4.1

*LogP values estimated using fragment-based methods.

Key Trends :

  • The target compound’s higher LogP (3.8) vs. Ticagrelor (2.5) suggests increased membrane permeability but reduced aqueous solubility.

Biological Activity

The compound 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolo-pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C21H16ClFN4SC_{21}H_{16}ClFN_4S with a molecular weight of approximately 458.9 g/mol. The structural representation includes a triazolo-pyrimidine core substituted with a chlorophenyl and a fluorophenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. Notably, compounds in the triazolo-pyrimidine class have shown significant inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.

Anticancer Activity

Research has indicated that derivatives similar to This compound exhibit potent anticancer effects. For instance:

  • In vitro studies demonstrated that certain derivatives showed IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating strong cytotoxicity compared to standard treatments like sorafenib (IC50: 144 nM for MCF-7) .
  • Mechanistic studies revealed that these compounds can inhibit cell migration and proliferation by targeting LSD1, leading to altered methylation states of histones and subsequent transcriptional changes in cancer-related genes .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown notable antimicrobial activity:

  • Compounds containing similar structural motifs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant bacteriostatic effects .
  • The presence of functional groups such as fluorophenyl has been linked to enhanced antibacterial properties against pathogens like E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The SAR analysis of triazolo-pyrimidine derivatives suggests that specific substitutions can significantly influence biological activity:

SubstitutionEffect on Activity
ChlorophenylEnhances anticancer potency
FluorophenylIncreases binding affinity to target enzymes
Sulfanyl GroupContributes to overall stability and solubility

Research indicates that modifications at the 3-position of the triazole ring can lead to variations in biological efficacy, highlighting the importance of precise structural configurations .

Case Studies

Several studies have focused on the biological effects of triazolo-pyrimidine derivatives:

  • Study on LSD1 Inhibition : A derivative exhibited an IC50 value of 0.564 μM against LSD1, demonstrating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : Compounds were tested against various bacterial strains, with results showing effective inhibition at low concentrations, thus supporting their use as potential antibiotics .

Q & A

Q. Key considerations :

  • Nitrogen atmosphere prevents oxidation during sensitive steps (e.g., diazotization) .
  • Catalyst loading (e.g., 0.050 mmol (Ph₃P)₂PdCl₂ per 1.5 mmol substrate) balances cost and yield .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Methodological approaches :

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases and coupling patterns. For example:
    • The 4-fluorophenyl group shows characteristic splitting (e.g., doublets at ~7.2–8.2 ppm for aromatic protons) .
    • Sulfanyl (-S-) and triazole protons exhibit distinct deshielding (~2.5–3.5 ppm for -SCH₂- and ~8.5–9.5 ppm for triazole protons) .
  • X-ray crystallography : Resolves stereochemistry and confirms regiochemistry. and use single-crystal studies (R factors <0.07) to validate bond lengths and angles, critical for distinguishing between tautomers or isomeric byproducts .

Q. Data contradiction resolution :

  • Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR or DFT calculations to model conformers .

What strategies are effective in analyzing contradictory biological activity data between this compound and its structural analogs?

Answer:
Case study : Ticagrelor (), a structural analog, shows reversible P2Y₁₂ antagonism, while other triazolopyrimidines exhibit irreversible binding. To resolve contradictions:

  • Functional assays : Compare IC₅₀ values in platelet aggregation assays under varying ADP concentrations .
  • Structural modeling : Overlay the 4-fluorophenyl and sulfanyl groups with Ticagrelor’s cyclopropane moiety to assess steric/electronic effects on receptor binding .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .

Q. Statistical tools :

  • Multivariate analysis (e.g., PCA) can cluster activity data by substituent type (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify key SAR trends .

What role does the 4-fluorophenyl substituent play in the compound’s physicochemical properties and target binding?

Answer:
Physicochemical impact :

  • Lipophilicity : Fluorine increases logP vs. non-fluorinated analogs, enhancing membrane permeability (logP ~2.5–3.0 predicted) .
  • Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life .

Q. Target binding :

  • Electrostatic interactions : The fluorine’s electronegativity may form dipole-dipole interactions with receptor residues (e.g., histidine or lysine side chains) .
  • Conformational rigidity : The 4-fluorophenyl group’s planar geometry restricts rotation, favoring lock-and-key binding with purinergic receptors .

Q. Experimental validation :

  • Replace 4-fluorophenyl with 4-chlorophenyl in analogs () and compare binding kinetics via surface plasmon resonance (SPR) .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:
Formulation strategies :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility ( used methanol/water for RP-HPLC analysis) .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts for improved crystallinity .

Q. Stability testing :

  • Forced degradation : Expose to UV light, heat (40–60°C), and pH extremes (1–13) to identify degradation pathways (e.g., sulfanyl oxidation to sulfone) .
  • Analytical monitoring : Track stability via HPLC-UV (λ = 254 nm) and LC-MS to quantify degradation products .

What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Answer:
In vitro/in vivo models :

  • CRISPR/Cas9 knockouts : Delete putative targets (e.g., P2Y₁₂ in platelets) to confirm on-mechanism effects ( used GCN2 inhibitors to validate signaling pathways) .
  • Microscale thermophoresis (MST) : Measure binding affinity (Kd) with purified receptors .

Q. Imaging techniques :

  • Confocal microscopy : Tag the compound with fluorescent probes (e.g., BODIPY) to track cellular uptake and sublocalization .

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